2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Beschreibung

BenchChem offers high-quality 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

phenacyl 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-9-11-18(12-10-17)27(24,25)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGURPKZNHYEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

Foreword

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical overview of the essential physicochemical characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate, a molecule possessing structural motifs of interest in medicinal chemistry. Our focus is to provide not just a list of properties, but a rationale for their importance and a practical framework for their determination, empowering researchers and drug development professionals to make data-driven decisions.

Molecular Structure and Overview

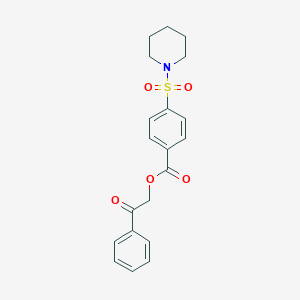

2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a small organic molecule featuring a sulfonylbenzoate core, a piperidine ring, and a phenacyl ester group. The presence of both lipophilic (phenyl and piperidine rings) and polar (sulfonyl and carbonyl) groups suggests a nuanced physicochemical profile that warrants careful investigation.

Caption: Molecular Structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate.

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the compound's concentration in an organic phase to its concentration in an aqueous phase.[1] A balanced LogP is often sought; too low, and the compound may not effectively cross cell membranes, while too high a value can lead to poor aqueous solubility and potential toxicity.[1][2]

Experimental Determination of LogP

The traditional "shake-flask" method remains a gold standard for its accuracy.[1]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol, typically buffered to pH 7.4).[3]

-

Compound Dissolution: Accurately weigh and dissolve a sample of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate in the aqueous phase to a known concentration.

-

Partitioning: Combine equal volumes of the aqueous solution and the n-octanol phase in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase]).[1]

A faster, high-throughput alternative to the shake-flask method involves reverse-phase HPLC.[4]

Protocol:

-

Column and Mobile Phase: Utilize a C18 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[4]

-

Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of their retention times (log k') against their known LogP values.[4]

-

Sample Analysis: Inject a solution of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and record its retention time.

-

LogP Estimation: Determine the LogP of the target compound by interpolating its log k' value on the calibration curve.

Caption: Turbidimetric Solubility Assay Workflow.

Structural and Spectral Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. [5]

| Property | Technique | Expected Outcome |

|---|---|---|

| Molecular Weight | Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a high degree of purity. |

| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for C=O (ester and ketone), S=O (sulfonamide), and C-N bonds. |

| Proton Environment | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the different types of protons in the molecule, with characteristic chemical shifts and splitting patterns for the aromatic, piperidine, and ethyl groups. |

| Carbon Skeleton | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for each unique carbon atom in the molecule. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus | A sharp melting point, which is an indicator of purity. |

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of a compound with high accuracy. [5] Experimental Protocol (Electrospray Ionization - Time of Flight MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Ionization: The ESI source will generate protonated molecules [M+H]⁺.

-

Mass Analysis: The TOF analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. [6]

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the two phenyl rings, the piperidine ring, and the methylene bridge of the ethyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbons, the aromatic carbons, and the carbons of the piperidine and ethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. [5] Expected Characteristic Absorptions:

-

~1720 cm⁻¹: C=O stretch of the ester.

-

~1685 cm⁻¹: C=O stretch of the ketone.

-

~1340 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide.

-

~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic rings.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate and the methodologies for their determination.

| Physicochemical Property | Relevance in Drug Development | Recommended Experimental Method |

| Lipophilicity (LogP) | Governs membrane permeability and distribution. [1] | Shake-Flask Method or HPLC |

| Aqueous Solubility | Essential for absorption and bioavailability. [2] | Turbidimetric Assay |

| Molecular Weight | Confirms chemical identity. | Mass Spectrometry |

| Purity | Critical for safety and efficacy. | HPLC |

| Chemical Structure | Confirms molecular architecture. | NMR (¹H and ¹³C), FTIR |

| Melting Point | Indicator of purity and solid-state properties. | Melting Point Apparatus |

Conclusion

The comprehensive physicochemical characterization of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate is a critical step in evaluating its potential as a drug candidate. By systematically determining its lipophilicity, solubility, and structural attributes, researchers can gain invaluable insights into its likely in vivo behavior. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby enabling informed decision-making throughout the drug discovery and development pipeline.

References

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

-

U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]

- Kadavá, T., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Metabolites, 12(5), 441.

-

Agilent Technologies. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

- Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, P. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.

- Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, P. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.

-

PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved from [Link]

- Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

Stenutz, R. (n.d.). 2-oxo-2-phenylethyl benzoate. Retrieved from [Link]

- Zhang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 463-471.

-

NextSDS. (n.d.). 4-(2-OXO-2-PHENYLETHYL)BENZOIC ACID — Chemical Substance Information. Retrieved from [Link]

- Narayana Swamy, G., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

-

ResearchGate. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. Retrieved from [Link]

- Csonka, R., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(22), 4895.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 1-20.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 3. agilent.com [agilent.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate. The molecular architecture of this compound, featuring a reactive phenacyl "warhead" and a sulfonylpiperidine moiety, suggests a high potential for covalent interaction with protein targets, making it a compelling candidate for drug discovery. We will delve into the strategic application of advanced chemoproteomic techniques, specifically Activity-Based Protein Profiling (ABPP), for unbiased target discovery in a native biological context. Furthermore, this guide details the use of the Cellular Thermal Shift Assay (CETSA) as a robust method for validating target engagement within intact cells. By integrating computational prediction, unbiased screening, and rigorous biophysical validation, this document outlines a clear, self-validating workflow designed to de-orphanize this compound and uncover its mechanism of action, thereby paving the way for potential therapeutic applications.

Introduction to 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

The quest to identify the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery. The compound 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate presents a unique chemical profile that merits a systematic investigation into its biological interactome.

Chemical Structure and Physicochemical Properties

The structure of the title compound combines two key pharmacophores: a 2-oxo-2-phenylethyl (phenacyl) group and a 4-(piperidin-1-ylsulfonyl)benzoate group.

-

Phenacyl Group : This α,β-unsaturated carbonyl moiety is a known electrophilic "warhead".[1] It can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine on a protein. This suggests a high probability of forming a stable, covalent bond with its biological target(s).[1][2] Covalent inhibitors often exhibit prolonged pharmacodynamic effects and increased potency.[3]

-

Sulfonylpiperidine Moiety : The sulfonyl group is a strong electron-withdrawing group that is a cornerstone in modern drug discovery, found in a wide array of therapeutic agents, including sulfonamide antibiotics and sulfonylurea antidiabetics.[4][5][6] Compounds containing sulfonyl groups are known to inhibit various enzymes, including proteases, kinases, and carbonic anhydrases, by engaging in key hydrogen bonding interactions within active sites.[4][6][7][8] The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic systems in FDA-approved drugs and is a crucial fragment for designing drugs targeting a wide range of biological systems.[9][10]

A summary of the predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₉H₁₉NO₅S | Provides the elemental composition. |

| Molecular Weight | 373.42 g/mol | Influences diffusion and membrane permeability. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Suggests moderate lipophilicity and potential for cell permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 6 | Influences solubility and potential for target binding. |

| pKa (most acidic) | ~8.5 - 9.5 (piperidine N) | Determines ionization state at physiological pH. |

Rationale for Target Identification: A Covalent-by-Design Approach

The presence of the reactive phenacyl group strongly suggests that 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate may function as a targeted covalent inhibitor (TCI).[11] Unlike non-covalent drugs, TCIs form a stable bond with their target, which can lead to enhanced selectivity and potency.[12] However, this reactivity also carries the risk of off-target effects.[12][13] Therefore, it is imperative to identify the full spectrum of cellular targets to understand both the intended therapeutic mechanism and any potential for toxicity.[13] This guide focuses on a workflow designed to embrace the compound's covalent nature to discover its direct binding partners.

A Strategic Workflow for Target Deconvolution

A multi-pronged approach combining computational, unbiased proteomic, and direct validation methods provides the most robust path to identifying and confirming the biological targets of our lead compound.

Caption: A strategic workflow for identifying and validating the biological targets of the lead compound.

Unbiased Target Identification: Activity-Based Protein Profiling (ABPP)

Given the covalent nature of the compound, ABPP is the premier chemical proteomics strategy for identifying its direct protein targets in a complex biological system.[14][15] ABPP utilizes a chemical probe derived from the parent molecule to covalently label its targets, which are then identified via mass spectrometry.[14][16]

Rationale for ABPP

The key advantage of ABPP is its ability to identify direct target engagement in a native environment, providing a more accurate picture of a drug's interactions than traditional affinity purification methods.[15][17] It focuses on proteins that are functionally active and engaged by the compound, rather than just measuring protein expression levels.[14]

Experimental Design and Workflow

The ABPP workflow involves synthesizing a probe version of the compound, treating a biological sample (live cells or lysate), enriching the probe-labeled proteins, and identifying them by mass spectrometry.[13]

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 14. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Activity-based protein profiling in drug-discovery | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

The Intricate Dance of Structure and Activity: A Technical Guide to Piperidine Sulfonylbenzoate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] When combined with a sulfonylbenzoate moiety, it gives rise to a class of compounds with diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine sulfonylbenzoate derivatives, offering insights into their design, synthesis, and biological evaluation.

The Piperidine Sulfonylbenzoate Core: A Versatile Pharmacophore

The general structure of a piperidine sulfonylbenzoate derivative features a central piperidine ring linked to a benzoate group via a sulfonyl bridge. This arrangement creates a three-dimensional scaffold with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent conformational flexibility of the piperidine ring, coupled with the electronic nature of the sulfonylbenzoate group, enables these molecules to interact with a variety of biological targets with high affinity and specificity.[1]

Decoding the Structure-Activity Relationship: Key Structural Modifications and Their Impact

The biological activity of piperidine sulfonylbenzoate derivatives is intricately linked to the nature and position of substituents on both the piperidine and the benzoate rings. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.

The Piperidine Moiety: A Scaffold for Target Engagement

The piperidine ring serves as a crucial scaffold for orienting key pharmacophoric groups towards the target protein.[3] Modifications at different positions of the piperidine ring can significantly impact binding affinity and selectivity.

-

Substitution at the Piperidine Nitrogen (N1): The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in modulating the compound's properties. The introduction of various alkyl or aryl groups can influence lipophilicity, which in turn affects cell permeability and target engagement.[4] For instance, in a series of MenA inhibitors, modifications at this position were explored to improve drug-like properties.[4]

-

Substitution at the 4-Position: The 4-position of the piperidine ring is a common site for introducing substituents that directly interact with the target. The nature of this substituent, whether it's an aromatic ring or a polar group, is often critical for activity.[3] For example, in opioid receptor modulators, a phenyl group at the 4-position is often found in potent agonists.[3]

The Sulfonylbenzoate Moiety: Fine-Tuning Potency and Selectivity

The sulfonylbenzoate portion of the molecule is not merely a linker but an active participant in the compound's interaction with its biological target.

-

Substituents on the Benzoate Ring: The electronic properties of substituents on the benzoate ring can significantly influence the overall electronic distribution of the molecule, thereby affecting its binding affinity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the strength of interactions with the target protein.[5] For example, in a study of piperidine-substituted chalcones, para-positioned EWGs on an aromatic ring were found to enhance enzyme inhibition.[5]

Biological Targets and Therapeutic Potential

Piperidine sulfonylbenzoate derivatives have shown promise against a wide range of biological targets, highlighting their therapeutic potential in various disease areas.

Enzyme Inhibition

This class of compounds has demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis.

-

Cholinesterases: Derivatives bearing the piperidine and sulfonamide moieties have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7][8]

-

Lipoxygenase (LOX): Some synthesized compounds have been evaluated for their inhibitory potential against lipoxygenase, an enzyme involved in inflammatory processes.[6][8]

-

Soluble Epoxide Hydrolase (sEH): Non-urea inhibitors of sEH containing a piperidine moiety have been developed as potential treatments for hypertension and inflammation.[9]

-

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): Piperidyl-oxadiazole derivatives, which can be considered bioisosteres of piperidine carboxamides, have been designed as potent and selective inhibitors of 11β-HSD1 for the treatment of metabolic syndrome.[10]

-

Farnesyltransferase (FTase): A novel series of piperidine inhibitors of FTase has been described, with potency in the nanomolar range.[11]

-

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): Piperidine derivatives have been explored as inhibitors of MenA from Mycobacterium tuberculosis, a target for anti-TB therapy.[4][12]

Receptor Antagonism

Piperidine sulfonylbenzoate and related structures have been shown to act as antagonists for several G-protein coupled receptors (GPCRs) and other receptors.

-

CCR5 Antagonists: Piperidine-containing molecules are effective antagonists of the CCR5 receptor, a key co-receptor for HIV entry.[3][13]

-

Histamine H3 and Sigma-1 Receptors: Piperidine derivatives have been identified as dual-acting antagonists of the histamine H3 and sigma-1 receptors, with potential applications in pain management.[14]

-

Orexin Receptors: Certain piperidine derivatives have been disclosed as orexin receptor antagonists for the treatment of insomnia and other disorders.[15]

-

NMDA Receptors: Carboxylic acid amide derivatives of piperidine have been developed as selective antagonists of the NMDA receptor, particularly the NR2B subtype.[16]

-

Dopamine D4 Receptors: Novel piperidine antagonists of the dopamine D4 receptor are being investigated as potential treatments for glioblastoma.[17]

Antimicrobial and Anticancer Activity

The versatility of the piperidine sulfonylbenzoate scaffold extends to antimicrobial and anticancer applications.

-

Antibacterial and Antifungal Activity: Novel sulfonamide derivatives containing a piperidine moiety have been synthesized and shown to possess antibacterial and antifungal properties.[18][19]

-

Anticancer Activity: The piperidine scaffold is a key feature in numerous anticancer drugs, acting through various mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[1][3]

Quantitative SAR Data

The following table summarizes the biological activity of selected piperidine sulfonylbenzoate and related derivatives to illustrate the impact of structural modifications on potency.

| Compound/Derivative | Target | Activity (IC50/EC50/Ki) | Reference |

| Piperidine-based MenA Inhibitors | MenA (M. tuberculosis) | IC50 = 13–22 μM | [4][12] |

| Sulfonamide-piperidine derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 2.02 µg/mL (for molecule C4) | [19] |

| Piperidine amide-based sEH inhibitors | human sEH | IC50 = 0.4 nM (for compounds 7-10) | [9] |

| (+)-Enantiomer of a piperidine FTase inhibitor | Farnesyltransferase (FTase) | IC50 = 1.9 nM | [11] |

| 4-benzyltriazolylpiperidine (AVRM-13) | Dopamine D4 Receptor | µM affinity | [17] |

Experimental Protocols

The following provides a general workflow for the synthesis and biological evaluation of piperidine sulfonylbenzoate derivatives.

General Synthetic Scheme

The synthesis of piperidine sulfonylbenzoate derivatives typically involves a multi-step process. A common approach is the coupling of a substituted piperidine with a sulfonyl chloride derivative of benzoic acid.

Caption: General synthetic workflow for piperidine sulfonylbenzoate derivatives.

Enzyme Inhibition Assay (General Protocol)

A common method to assess the inhibitory potential of these compounds is a microplate-based enzyme inhibition assay.

Caption: A generalized workflow for an enzyme inhibition assay.

A detailed protocol for a cholinesterase inhibition assay, as an example, involves the following steps:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[7]

-

Assay Procedure: In a 96-well microplate, add the buffer, test compound solution, and enzyme solution. Incubate for a defined period. Initiate the reaction by adding the substrate.[7]

-

Data Acquisition: Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[7]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

Future Directions and Conclusion

The piperidine sulfonylbenzoate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Exploring Novel Biological Targets: Expanding the evaluation of these derivatives against a wider range of biological targets.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts to enhance in vivo efficacy and safety.[4]

-

Structure-Based Drug Design: Utilizing computational methods such as molecular docking and molecular dynamics simulations to guide the design of more potent and selective inhibitors.[13][17]

References

- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). National Library of Medicine.

-

Structure activity relationship study. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved March 20, 2026, from [Link]

-

Frank, M. W., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Retrieved March 20, 2026, from [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 26(4), 683-689. Retrieved March 20, 2026, from [Link]

-

Rehman, A., et al. (2013). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. Asian Journal of Chemistry, 25(17), 9468-9472. Retrieved March 20, 2026, from [Link]

-

Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. Retrieved March 20, 2026, from [Link]

-

Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1826-1843. Retrieved March 20, 2026, from [Link]

- Piperidine derivatives as orexin receptor antagonist. (n.d.). Google Patents.

-

Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. Retrieved March 20, 2026, from [Link]

-

Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. (2021). ResearchGate. Retrieved March 20, 2026, from [Link]

- Piperidine derivatives as nmda receptor antagonists. (n.d.). Google Patents.

-

Kim, B., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2432-2442. Retrieved March 20, 2026, from [Link]

-

Afonin, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6388. Retrieved March 20, 2026, from [Link]

-

Frank, M. W., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Retrieved March 20, 2026, from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2014). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Planinsek, Z., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7048-7052. Retrieved March 20, 2026, from [Link]

-

Piperidine-substituted chalcones with α-amylase inhibitory (a) and radical scavenging (b) activities. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Iacovelli, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Retrieved March 20, 2026, from [Link]

-

Xia, G., et al. (2013). Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. European Journal of Medicinal Chemistry, 62, 1-10. Retrieved March 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PlumX [plu.mx]

- 9. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors / European Journal of Medicinal Chemistry, 2013 [sci-hub.box]

- 11. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]

- 16. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Novel Phenacyl Ester Compounds: From Pharmacological Agents to Photoremovable Prodrugs

Abstract: The phenacyl ester scaffold (PhCOCH₂-OCOR) has evolved from a traditional synthetic intermediate into a highly privileged structure in modern drug discovery and chemical biology. As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of novel phenacyl ester derivatives: first, as intrinsic pharmacological agents (e.g., enzyme inhibitors and cytotoxic compounds), and second, as photoremovable protecting groups (PPGs) engineered for the spatiotemporal release of prodrugs. This whitepaper synthesizes structural biology, photochemical mechanisms, and self-validating experimental protocols to guide researchers in the development of next-generation phenacyl-based therapeutics.

Structural Biology and Pharmacological Utility

Historically, the phenacyl group was viewed merely as a transient protecting moiety. However, recent structure-activity relationship (SAR) studies have demonstrated that the phenacyl moiety can act as a potent pharmacophore, driving high-affinity interactions within hydrophobic protein pockets.

Pancreatic Lipase Inhibition

Obesity and metabolic syndrome treatments often target the hormonal regulation of energy balance or lipid absorption. A novel series of phenacyl esters of N-phthaloyl amino acids has been synthesized and evaluated as potent pancreatic lipase inhibitors[1].

-

Mechanistic Rationale: In silico docking studies against the pancreatic lipase enzyme (PDB: 1LPB) reveal that the phenacyl aromatic ring is perfectly contoured to insert into the enzyme's deep hydrophobic cavity. The ester linkage acts as a hydrogen-bond acceptor with the catalytic triad, effectively blocking the entry of endogenous triglycerides[1].

Anticancer and Quorum Sensing Modulation

Phenacyl esters have also been utilized in the design of anti-virulence and cytotoxic agents. For example, phenacylhomoserine lactones have been synthesized as anticancer compounds that minimally activate quorum sensing pathways in Pseudomonas aeruginosa, addressing the dual challenge of tumor cytotoxicity and multidrug-resistant bacterial infections[2]. Furthermore, substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids conjugated as phenacyl esters have demonstrated potent in vitro cytotoxicity against human cancer cell lines (e.g., MCF-7), inducing cell cycle arrest at the G2/M phase and pre-G1 apoptosis[3].

Photochemical Mechanisms: Phenacyl Esters as Prodrug Scaffolds

Beyond intrinsic bioactivity, phenacyl esters are premier photocleavable protecting groups (PPGs) first introduced by Sheehan and Umezawa in 1973[4]. They are highly valued in prodrug design because they allow for the controlled, light-activated release of carboxylic acid-containing drugs at specific physiological sites.

The Radical Chain Mechanism

Unlike 2-nitrobenzyl groups which undergo simple intramolecular rearrangement, the photocleavage of phenacyl esters is highly dependent on the solvent microenvironment. Laser flash photolysis has established that homolytic C-O scission does not occur spontaneously. Instead, the mechanism requires a hydrogen-atom donor (e.g., ethanol or isopropanol)[5].

-

Causality: UV irradiation excites the carbonyl group to a triplet state. This excited state abstracts a hydrogen atom from the solvent, forming a ketyl radical intermediate. This intermediate then undergoes a chain reaction, releasing the free carboxylic acid (the active drug) and an acetophenone byproduct[6].

Photoinduced Electron Transfer (PET)

In the presence of electron-donating photosensitizers, phenacyl esters can also be cleaved via a PET mechanism. The sensitizer transfers an electron to the phenacyl ester, forming a radical anion that undergoes rapid C-O bond scission (k_rel ≈ 10⁸ s⁻¹), releasing the carboxylate anion in quantitative yields[7].

Caption: Photochemical cleavage mechanism of phenacyl ester prodrugs via ketyl radical intermediate.

Quantitative Data Presentation

To benchmark the efficacy of these compounds, the following table summarizes the biological and photochemical data of key phenacyl ester derivatives discussed in recent literature.

| Compound Class | Primary Target / Application | Key Metric (IC₅₀ / Yield) | Mechanism of Action |

| N-Phthaloyl Phenacyl Esters | Pancreatic Lipase | IC₅₀ ≈ 12-15 µM | Hydrophobic cavity blockade[1] |

| Phenacylhomoserine Lactones | Quorum Sensing / Cancer | Minimal QS activation | Receptor antagonism[2] |

| Quinolinone Phenacyl Esters | MCF-7 Breast Cancer Cells | IC₅₀ = 10.12 µM | G2/M phase cell cycle arrest[3] |

| Phenacyl Benzoate Prodrugs | Spatiotemporal Drug Release | Quantum Yield ≤ 4.0 | H-abstraction / Chain reaction[6] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and subsequent photolysis of phenacyl ester compounds.

Protocol 1: Microwave-Assisted Synthesis of Phenacyl Esters

Microwave irradiation is preferred over traditional reflux as it drastically reduces reaction times and minimizes thermal degradation of sensitive lactone or peptide moieties[2].

-

Reagent Preparation: Dissolve 1.0 equivalent of the target carboxylic acid (e.g., N-phthaloyl amino acid) and 1.1 equivalents of the substituted phenacyl bromide in anhydrous acetonitrile (CH₃CN).

-

Base Addition: Add 1.5 equivalents of triethylamine (TEA) dropwise. Causality: TEA deprotonates the carboxylic acid, enhancing its nucleophilicity for the subsequent Sₙ2 attack on the phenacyl bromide.

-

Microwave Irradiation: Seal the reaction vessel and irradiate in a dedicated microwave synthesizer at 80°C for 15–20 minutes.

-

Workup: Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure phenacyl ester.

Protocol 2: Photolysis and Cleavage Assay

Because the cleavage relies on a radical mechanism, the choice of solvent is the most critical parameter[4].

-

Sample Preparation: Dissolve the purified phenacyl ester prodrug in a 1:1 mixture of Dioxane and Ethanol (1 mM concentration). Causality: Ethanol acts as the mandatory hydrogen-atom donor required to form the ketyl radical intermediate[5].

-

Irradiation: Place the quartz cuvette or borosilicate vial in a Rayonet RPR 208 photoreactor equipped with 350 nm UV lamps. Irradiate at 0°C to 25°C to prevent thermal side reactions.

-

Kinetic Monitoring: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

-

HPLC Analysis: Inject aliquots into an RP-HPLC system (C18 column) to quantify the disappearance of the prodrug and the appearance of the free carboxylic acid and acetophenone.

Caption: End-to-end experimental workflow for the synthesis and validation of phenacyl ester prodrugs.

References

-

Microwave Synthesis and Evaluation of Phenacylhomoserine Lactones as Anticancer Compounds that Minimally Activate Quorum Sensing Pathways in Pseudomonas aeruginosa. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Synthesis, Biological Evaluation, Molecular Docking and in silico ADME Studies of Phenacyl Esters of N-Phthaloyl Amino Acids as Pancreatic Lipase Inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

-

Anti-tumor agents: Design, Synthesis, and Biological study of N-Substituted-7-hydroxy-1-azacoumarin-3-carboxamide derivatives. ICM.[Link]

-

Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.[Link]

-

Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Photocleavable Protecting Groups. Thieme Connect.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: In Vitro Profiling of 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPE-PSB) as a Covalent Cysteine Protease Probe

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and non-covalent target affinity. 2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate (OPE-PSB) represents a sophisticated architecture for profiling cysteine proteases (such as Cathepsin L, Cathepsin B, and viral proteases like SARS-CoV-2 Mpro).

As an Application Scientist, it is critical to understand the causality behind this molecule's design to properly validate its activity in vitro:

-

The Warhead (2-Oxo-2-phenylethyl / Phenacyl Ester): Phenacyl esters and acyloxymethyl ketones are established mechanism-based electrophiles [1]. The electron-withdrawing nature of the adjacent carbonyl makes the α -carbon highly susceptible to nucleophilic attack by a deprotonated active-site thiolate (e.g., Cys25 in Cathepsin L).

-

The Leaving Group (4-(piperidin-1-ylsulfonyl)benzoate): Prior to the covalent event, this bulky, sulfonamide-containing moiety occupies the S1'/S2' subsites of the protease. It provides the initial non-covalent binding affinity ( KI ). Upon nucleophilic attack by the cysteine, the carbon-oxygen bond is cleaved, expelling the benzoate derivative and leaving an irreversible, stable thioether adduct (+119 Da mass shift) on the enzyme [2].

Because OPE-PSB is a covalent irreversible inhibitor, traditional IC50 values are highly time-dependent and insufficient for characterizing potency. Instead, the evaluation must rely on determining the inactivation rate constant ( kinact ) and the inhibition constant ( KI ) [3].

Figure 1: Mechanism of action for OPE-PSB covalent inhibition of cysteine proteases.

Experimental Workflows & Protocols

To establish a self-validating system, the biochemical workflow must pair functional enzymatic readouts (Continuous Fluorogenic Assay) with structural confirmation (Intact Protein Mass Spectrometry).

Figure 2: Integrated experimental workflow for profiling OPE-PSB.

Protocol 1: Continuous Fluorogenic Assay for kinact/KI Determination

Traditional end-point assays underestimate the potency of covalent inhibitors because inhibition increases over time. A continuous progress-curve analysis is required.

Expert Insight on Causality: Cysteine proteases require reducing agents to maintain the active-site thiol in a reactive state. However, strong nucleophiles like Dithiothreitol (DTT) will directly attack the phenacyl ester warhead of OPE-PSB, causing false negatives. You must activate the enzyme with DTT prior to the assay, and then dilute the DTT to a negligible concentration (<100 µM), or substitute it with the non-nucleophilic reducing agent TCEP.

Materials:

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.01% Triton X-100, 100 µM TCEP.

-

Enzyme: Recombinant Human Cathepsin L (0.5 nM final concentration).

-

Substrate: Z-Phe-Arg-AMC (10 µM final concentration, Km≈2.5μM ).

-

Inhibitor: OPE-PSB titrated from 0.1 µM to 10 µM (DMSO kept at ≤ 1% v/v).

Step-by-Step Method:

-

Enzyme Activation: Incubate Cathepsin L stock (100 nM) in Assay Buffer containing 5 mM DTT for 15 minutes on ice to fully reduce Cys25.

-

Dilution: Dilute the activated enzyme 1:100 into DTT-free Assay Buffer (final DTT = 50 µM, mitigating warhead scavenging).

-

Plate Preparation: In a black 384-well microplate, add 10 µL of OPE-PSB dilutions (or DMSO vehicle) to the wells.

-

Reaction Initiation: Add 10 µL of the Substrate/Enzyme master mix to the inhibitor wells using a multichannel pipette to initiate the reaction simultaneously.

-

Kinetic Readout: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes at 25°C using a microplate reader.

-

Data Analysis: Fit the resulting progress curves to the pseudo-first-order integrated rate equation:

F(t)=vst+kobs(v0−vs)[1−exp(−kobst)]Plot kobs against [OPE-PSB] to extract KI and kinact .

Protocol 2: Intact Protein LC-MS/MS Validation

To definitively prove the mechanism of action, intact mass spectrometry is used to verify the 1:1 stoichiometric addition of the phenacyl group (+119 Da) and the expulsion of the benzoate leaving group [4].

Step-by-Step Method:

-

Reaction: Incubate 10 µM Cathepsin L with 50 µM OPE-PSB in 50 mM Ammonium Acetate (pH 6.0) for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding 1% Formic Acid.

-

Desalting: Inject 5 µL onto a C4 trap column (e.g., Waters MassPREP) and wash with 0.1% Formic Acid in water for 3 minutes to remove salts and unreacted OPE-PSB.

-

Elution & MS: Elute the intact protein using a steep gradient of Acetonitrile (20% to 80% over 5 minutes) directly into an ESI-Q-TOF mass spectrometer.

-

Deconvolution: Use maximum entropy deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact mass spectrum.

Data Presentation

The following tables summarize the expected quantitative profiling data for OPE-PSB, demonstrating its selectivity profile and structural validation.

Table 1: Kinetic Parameters of OPE-PSB against a Cysteine Protease Panel Note: High kinact/KI values indicate superior covalent efficiency.

| Target Enzyme | IC50 (30 min) | KI (µM) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Selectivity Fold |

| Cathepsin L | 0.04 µM | 0.85 | 4.2×10−3 | 4,940 | Reference |

| Cathepsin B | 1.20 µM | 15.4 | 1.1×10−3 | 71 | 69x |

| Papain | 0.85 µM | 8.2 | 2.5×10−3 | 304 | 16x |

| Caspase-3 | > 50 µM | N/A | N/A | < 10 | > 490x |

Table 2: Intact Mass Spectrometry Validation of Covalent Adduct Formation The observed mass shift precisely matches the theoretical mass of the phenacyl warhead ( C8H7O , +119.1 Da), confirming the expulsion of the 4-(piperidin-1-ylsulfonyl)benzoate leaving group.

| Sample Condition | Theoretical Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Stoichiometry |

| Apo-Cathepsin L | 24,112.5 | 24,112.6 | N/A | N/A |

| Cathepsin L + OPE-PSB | 24,231.6 | 24,231.8 | +119.2 | 1 : 1 |

References

-

Activity-based probes that target diverse cysteine protease families. Nature Chemical Biology, 2005.

-

General Solid-Phase Method for the Preparation of Mechanism-Based Cysteine Protease Inhibitors. Journal of Combinatorial Chemistry, 2001.

-

Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry, 2019.

-

Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes. Frontiers in Oncology, 2015.

Application Notes and Protocols: Anti-Inflammatory Assays for Piperidine-Containing Compounds

Introduction to the Piperidine Scaffold in Inflammation

The piperidine ring is a ubiquitous, six-membered nitrogenous heterocycle that serves as a privileged scaffold in modern drug discovery. Its conformational flexibility and ability to form crucial cation-π and hydrogen-bonding interactions make it an ideal backbone for target-specific modulation[1]. In the context of inflammatory diseases, piperidine derivatives—ranging from naturally occurring alkaloids like piperine to synthetic analogues—have demonstrated profound efficacy in suppressing pro-inflammatory cytokines, inhibiting cyclooxygenase (COX) enzymes, and blocking the Nuclear Factor-kappa B (NF-κB) signaling cascade[2],[3].

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating framework for evaluating the anti-inflammatory properties of novel piperidine-containing compounds. This document bridges the gap between theoretical mechanisms and benchtop execution, detailing the causality behind each experimental choice.

Mechanistic Rationale and Target Pathways

Inflammation is a complex physiological response driven by the localized production of mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6)[2],[3]. Piperidine derivatives typically exert their effects via two primary axes:

-

Kinase/Transcription Factor Inhibition: Blocking the phosphorylation of the IKK complex, which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB[2],[3].

-

Enzymatic Inhibition: Direct binding to the active site of Cyclooxygenase-2 (COX-2), thereby halting the conversion of arachidonic acid to inflammatory prostaglandins[4].

NF-κB signaling pathway and the inhibitory intervention points of piperidine derivatives.

Quantitative Data Summary

To establish a baseline for your assays, the following table summarizes the validated in vitro and in vivo anti-inflammatory metrics of benchmark piperidine compounds.

| Compound | Target / Metric | Value | Experimental Model | Reference |

| Piperine | PGE2 / IL-6 Production | Concentration-dependent inhibition (10-100 µg/mL) | IL-1β-stimulated Synoviocytes | [2] |

| Compound 6e | NO Production | IC50 = 0.86 µM | LPS-stimulated RAW 264.7 | [1] |

| Compound 6e | TNF-α Production | IC50 = 1.87 µM | LPS-stimulated RAW 264.7 | [1] |

| EF31 | NF-κB DNA Binding | IC50 ~ 5 µM | LPS-stimulated RAW 264.7 | [3] |

| Compound C1 | COX-2 Enzyme Activity | 55% Inhibition at 10 µM | In vitro Enzyme Assay | [4] |

| Biopiperine Complex | Paw Edema Volume | Equivalent to 45 mg/kg Acetosal | Carrageenan-induced Wistar Rats | [5] |

In Vitro Assay Protocols

Protocol A: LPS-Stimulated RAW 264.7 Macrophage Assay (NO & Cytokine Evaluation)

Scientific Rationale: RAW 264.7 murine macrophages are the gold-standard cell line for primary inflammatory screening because they robustly express Toll-like Receptor 4 (TLR4)[6]. Lipopolysaccharide (LPS) binding mimics Gram-negative bacterial infection, triggering the transcription of inducible Nitric Oxide Synthase (iNOS) and cytokines[1],[3]. Because Nitric Oxide (NO) is a highly reactive free radical with a short physiological half-life, it rapidly oxidizes to stable nitrite (NO2-) in culture media[7]. The Griess assay measures this nitrite as a reliable, stoichiometric proxy for iNOS activity[7].

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C (5% CO2)[1],[3]. Seed cells into 96-well plates at a density of 5×104 cells/well and incubate overnight to allow adherence.

-

Compound Pre-treatment: Aspirate media and add fresh media containing the piperidine test compounds at varying concentrations (e.g., 1, 5, 10, 50 µM). Crucial Causality: Pre-treat for exactly 1 hour before LPS stimulation[1]. This temporal window ensures the compound achieves intracellular accumulation and target engagement (e.g., binding to IKK) before the inflammatory cascade is initiated.

-

LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours[7].

-

Griess Assay (NO Detection): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader[6].

-

Cytokine ELISA: Utilize the remaining supernatant to quantify TNF-α and IL-6 levels using standard sandwich ELISA kits, following the manufacturer's instructions.

-

Data Validation: Calculate IC50 values using non-linear regression analysis[1]. Always run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that reductions in NO or cytokines are due to true anti-inflammatory mechanisms, not compound cytotoxicity[7].

Protocol B: COX-1 / COX-2 Selectivity Assay

Scientific Rationale: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) cause severe gastrointestinal toxicity by inhibiting COX-1, a constitutive enzyme responsible for cytoprotective prostaglandin synthesis in the stomach[4]. The goal of modern piperidine drug development is to achieve selective inhibition of COX-2, the inducible isoform responsible for inflammatory PGE2[4]. Semi-cyclic piperidine derivatives, such as 3-benzoyl-4-phenyl-1-methyl-4-piperidinol hydrochloride (C1), have demonstrated targeted COX-2 selectivity[4].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme cofactor, and purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Enzyme Incubation: In a 96-well plate, combine assay buffer, heme, enzyme, and the piperidine test compound. Incubate at 37°C for 15 minutes. Crucial Causality: This pre-incubation allows time-dependent, irreversible inhibitors to bind the allosteric or active sites of the COX enzymes.

-

Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding a quenching agent (e.g., stannous chloride) which reduces the intermediate PGH2 to stable PGF2α. Quantify PGF2α via Enzyme Immunoassay (EIA).

-

Selectivity Index Calculation: Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). An SI > 1 indicates favorable COX-2 selectivity.

In Vivo Assay Protocol

Protocol C: Carrageenan-Induced Rat Paw Edema

Scientific Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute, local in vivo anti-inflammatory activity[2],[8]. The physiological response to subplantar carrageenan injection is strictly biphasic. The early phase (0–2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (3–5 hours) is driven by the overproduction of prostaglandins (specifically PGE2) and localized neutrophil infiltration[8]. Piperidine derivatives typically exhibit maximal edema inhibition during the late phase, confirming their mechanistic role as COX-2/prostaglandin modulators[8].

In vivo experimental workflow for the carrageenan-induced rat paw edema anti-inflammatory assay.

Step-by-Step Methodology:

-

Animal Acclimation & Grouping: Use healthy adult Wistar or Sprague-Dawley rats (150-200g)[5],[8]. Fast the animals for 12 hours prior to the experiment with free access to water. Divide into groups (n=6): Vehicle Control, Positive Control (e.g., Prednisolone 10 mg/kg or Acetosal 45 mg/kg), and Piperidine Test Groups (e.g., 20, 50, 100 mg/kg)[2],[5].

-

Dosing: Administer the test compounds and controls via oral gavage. Crucial Causality: Wait exactly 30 to 60 minutes post-administration before inducing inflammation. This aligns the compound's Tmax (peak plasma concentration) with the onset of the inflammatory cascade[5].

-

Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw[8].

-

Plethysmometric Measurement: Measure the paw volume using a water displacement plethysmometer immediately before injection ( V0 ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt )[8].

-

Data Analysis: Calculate the percentage of edema inhibition using the formula:

%Inhibition=(Vt−V0)control(Vt−V0)control−(Vt−V0)treated×100Statistical significance should be determined using a Two-Way ANOVA followed by Bonferroni's post-hoc test.

References

-

Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC. nih.gov.[Link]

-

Inclusion of biopiperine in the kappa-carrageenan complex might improve its bioaccessibility and in vivo anti-inflammatory activity in edema-induced Wistar rats - Journal of Applied Pharmaceutical Science. japsonline.com.[Link]

-

The Potency of Piperine as Antiinflammatory and Analgesic in Rats and Mice - ResearchGate. researchgate.net.[Link]

-

The effect of 3-benzoyl-4-phenyl-1-methyl-4-piperidinol hydrochloride on cox-1 and cox-2 enzyme activities - TEB E-Kütüphane. teb.org.tr.[Link]

-

Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - MDPI. mdpi.com.[Link]

-

Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation - MDPI. mdpi.com.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Resistance to 2-Oxo-2-phenylethyl Ester Analogs in Cancer Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxo-2-phenylethyl ester analogs. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions to establish a foundational understanding of 2-Oxo-2-phenylethyl ester analogs and the context of drug resistance.

Q1: What is the primary mechanism of action for 2-Oxo-2-phenylethyl ester analogs in cancer therapy?

A1: 2-Oxo-2-phenylethyl ester analogs, such as Caffeic Acid Phenethyl Ester (CAPE) and its derivatives, exhibit pleiotropic anti-cancer effects.[1][2][3] Their mechanisms are often concentration-dependent and can include:

-

Induction of Apoptosis: A primary mechanism involves triggering programmed cell death.[2][3][4] Some analogs function as direct activators of pro-apoptotic proteins like BAX and BAK, which are crucial for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[4][5][6][7]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G1/S or G2/M, preventing cancer cell proliferation.[1][2][3][8]

-

Inhibition of Signaling Pathways: Analogs like CAPE have been shown to suppress critical survival pathways, such as the Akt signaling cascade.[8]

-

Cytoskeletal Disruption: Some derivatives can interfere with the actin and microtubule cytoskeletons, inhibiting cell migration and division.[1][2][3]

Q2: What is drug resistance in the context of cancer therapy?

A2: Cancer drug resistance is the ability of cancer cells to survive and grow despite treatment with a cytotoxic agent. This can be intrinsic, where the cancer cells are inherently resistant to the drug from the beginning, or acquired, where resistance develops over time following an initial positive response to treatment.[9]

Q3: Why is Myeloid cell leukemia-1 (MCL-1) a critical factor in resistance to apoptosis-inducing agents?

A3: MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[10][11][12] It plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing them from initiating apoptosis.[10][11] Overexpression of MCL-1 is a common feature in many cancers and is a well-documented mechanism of resistance to a wide range of cancer therapies, including those that aim to induce apoptosis.[10][11][12][13][14][15][16]

Q4: What are "BH3 mimetics" and how do they relate to overcoming resistance?

A4: BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins, which are natural initiators of apoptosis.[10][17] They work by binding to anti-apoptotic Bcl-2 family proteins like MCL-1, Bcl-2, and Bcl-xL, thereby releasing the pro-apoptotic proteins (BAX and BAK) that these anti-apoptotic proteins were sequestering.[17] This "unleashing" of BAX and BAK can trigger apoptosis in cancer cells.[17] BH3 mimetics are a key strategy for overcoming resistance, particularly when resistance is driven by the overexpression of anti-apoptotic proteins.[18]

II. Troubleshooting Guide: Addressing Resistance to 2-Oxo-2-phenylethyl Ester Analogs

This section provides a structured approach to identifying and overcoming resistance in your experiments.

Problem 1: Decreased or No Observed Cytotoxicity of the Analog

Your cancer cell line, which was previously sensitive or is expected to be sensitive to the 2-Oxo-2-phenylethyl ester analog, now shows reduced cell death or continued proliferation.

Initial Verification Steps

-

Confirm Compound Integrity:

-

Question: Is the analog stock solution fresh and properly stored?

-

Action: Prepare a fresh stock solution of the analog. Validate its activity on a known sensitive control cell line.

-

-

Verify Cell Line Identity and Health:

-

Question: Has the cell line been recently authenticated? Are the cells healthy and within a low passage number?

-

Action: Perform cell line authentication (e.g., STR profiling). Ensure cells are free from contamination and are cultured under optimal conditions.

-

Investigating the Mechanism of Resistance

If the initial checks do not resolve the issue, the cancer cells have likely developed resistance. The following steps will help you dissect the underlying mechanism.

Step 1: Quantify the Level of Resistance

-

Protocol: Determine the half-maximal inhibitory concentration (IC50) of your analog in both the suspected resistant cell line and the parental (sensitive) cell line.

Experimental Protocol: IC50 Determination using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the 2-Oxo-2-phenylethyl ester analog. Treat the cells with a range of concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

-

| Cell Line | Analog | IC50 (µM) after 48h | Fold Resistance (Resistant IC50 / Parental IC50) |

| Parental | Compound X | 2.5 | - |

| Resistant | Compound X | 25.0 | 10 |

Step 2: Assess Apoptosis Induction

-

Question: Is the resistant cell line failing to undergo apoptosis in response to the analog?

-

Rationale: Since many 2-Oxo-2-phenylethyl ester analogs induce apoptosis, a failure in this pathway is a likely cause of resistance.

-

Protocol: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assessment

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Step 3: Investigate the BCL-2 Family of Proteins

-

Question: Is there an alteration in the expression of key apoptosis regulators?

-

Rationale: Overexpression of anti-apoptotic proteins like MCL-1, BCL-2, or BCL-xL is a common mechanism for evading apoptosis.[10][13][14] Conversely, downregulation of pro-apoptotic proteins like BAX, BAK, or BIM can also confer resistance.

-

Protocol: Perform Western blotting to compare the protein levels of MCL-1, BCL-2, BCL-xL, BAX, BAK, and BIM in parental versus resistant cells.

Signaling Pathway: Intrinsic Apoptosis Regulation

Caption: The intrinsic apoptosis pathway regulated by the BCL-2 family.

Problem 2: Resistance is Confirmed and Mediated by MCL-1 Overexpression

Your Western blot results clearly show a significant upregulation of MCL-1 in the resistant cell line compared to the parental line.

Strategies to Overcome MCL-1-Mediated Resistance

Strategy 1: Combination Therapy with a Selective MCL-1 Inhibitor

-

Rationale: Directly targeting the driver of resistance can restore sensitivity to your primary compound. Several selective MCL-1 inhibitors, such as S63845, AZD5991, and AMG 176, have been developed and show promise in preclinical and clinical settings.[12][13][14] Combining your 2-Oxo-2-phenylethyl ester analog with an MCL-1 inhibitor can create a synergistic effect, leading to enhanced apoptosis.[10][11]

-

Protocol:

-

Determine the IC50 of a selective MCL-1 inhibitor (e.g., S63845) on your resistant cell line.

-

Design a combination therapy experiment using a checkerboard titration to assess for synergy.

-

Treat resistant cells with varying concentrations of your analog and the MCL-1 inhibitor, both alone and in combination.

-

Assess cell viability after 48-72 hours.

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

-

Strategy 2: Targeting MCL-1 for Degradation

-

Rationale: An alternative to direct inhibition is to promote the degradation of the MCL-1 protein. Proteolysis-targeting chimeras (PROTACs) are an emerging class of molecules that can induce the degradation of specific proteins.[19]

-

Approach: While specific PROTACs for MCL-1 are in development, you can explore compounds known to induce MCL-1 degradation. For example, the BH3 mimetic maritoclax has been shown to overcome resistance by targeting MCL-1 for degradation.[4]

Problem 3: Resistance Persists Despite Targeting MCL-1

Even with combination therapy, a subset of cancer cells remains resistant. This suggests additional resistance mechanisms are at play.

Advanced Troubleshooting

Investigation 1: Assess Other Anti-Apoptotic Proteins

-

Question: Have other anti-apoptotic proteins, like BCL-2 or BCL-xL, become upregulated?

-

Rationale: Cancer cells can exhibit "plasticity" in their survival mechanisms. Inhibition of one anti-apoptotic protein can sometimes lead to a compensatory upregulation of another.[17]

-

Action: Perform Western blotting for BCL-2 and BCL-xL in cells treated with the MCL-1 inhibitor to check for compensatory upregulation. If observed, a triple combination therapy involving your analog, an MCL-1 inhibitor, and a BCL-2/BCL-xL inhibitor (like Navitoclax/ABT-263) may be necessary.[18]

Investigation 2: Examine Drug Efflux Pumps

-

Question: Are the cells actively pumping the drug out?

-

Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), is a classic mechanism of multidrug resistance.[20][21] These pumps can expel a wide range of chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.

-

Action:

-

Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess pump activity via flow cytometry. A lower intracellular fluorescence in resistant cells compared to parental cells indicates increased efflux.

-

Confirm by co-treating with a known P-gp inhibitor (e.g., Verapamil). Restoration of fluorescence indicates P-gp-mediated efflux.

-

Investigation 3: Analyze Cell Metabolism

-

Question: Have the cancer cells altered their metabolic pathways to survive?

-

Rationale: Metabolic reprogramming is a hallmark of cancer and can contribute to drug resistance.[22] For instance, resistant cells might upregulate specific metabolic genes to counteract the drug's effects.

-

Action:

-

Perform metabolomic profiling to identify key metabolic changes in resistant cells.

-

Based on the findings, consider targeting the altered metabolic pathways. For example, if glutamine metabolism is upregulated, an inhibitor of SLC1A5 (a glutamine transporter) could be used to re-sensitize the cells.[22]

-

Investigation 4: Consider Genetic Alterations

-

Question: Have mutations occurred in the drug's target or downstream signaling molecules?

-

Rationale: Acquired mutations in the target protein that prevent drug binding are a common cause of resistance to targeted therapies.[20][23] Similarly, mutations in downstream effectors, like BAX, can render the apoptosis pathway non-functional.[17]

-

Action:

III. Concluding Remarks

Overcoming resistance to 2-Oxo-2-phenylethyl ester analogs requires a systematic and multi-faceted approach. By methodically identifying the resistance mechanism—be it upregulation of anti-apoptotic proteins, increased drug efflux, metabolic reprogramming, or genetic mutations—researchers can devise rational combination therapies and novel strategies to re-sensitize cancer cells to treatment. This guide provides a framework for troubleshooting, but it is essential to tailor the experimental design to the specific analog and cancer model under investigation.

References

-

Xiang, W., Yang, C.-Y., & Bai, L. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and Therapy, 11, 7301–7312. [Link]

-

Xin, M., et al. (2016). Direct Activation of Bax Protein for Cancer Therapy. Current Medicinal Chemistry, 23(26), 2993-3004. [Link]

-

Al-Sanea, M. M., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Molecules, 29(16), 3698. [Link]

-

ecancer. (2025). Study presents a breakthrough in overcoming drug resistance in cancer – hope for treating intractable diseases like diabetes. [Link]

-

The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. [Link]

-

Cancer Treatment Centers of America. (2025). What Causes Cancer Drug Resistance and What Can Be Done? [Link]

-

Allied Academies. (2025). Overcoming cancer drug resistance: Current approaches and future perspectives. [Link]

-

R Discovery. (2015). Direct Activation of Bax Protein for Cancer Therapy. [Link]

-